molecular formula C19H16ClNO2S B2900201 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide CAS No. 2320544-61-2

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide

Cat. No.: B2900201
CAS No.: 2320544-61-2
M. Wt: 357.85
InChI Key: XXLAFBLRZSKJOH-UHFFFAOYSA-N
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Description

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide is a synthetic organic compound that features a benzamide core with a chloro substituent and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 3-chlorobenzoyl chloride with 4-(thiophen-3-yl)phenyl ethanol in the presence of a base such as triethylamine.

    Cyclization and purification: The intermediate is then cyclized under acidic or basic conditions to form the final product. The reaction mixture is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro substituent can be reduced to form a hydrogenated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide: Similar structure but with a thiophene ring at a different position.

    3-chloro-N-{2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-chloro-N-{2-hydroxy-2-[4-(pyridin-3-yl)phenyl]ethyl}benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide lies in its specific substitution pattern and the presence of the thiophene ring, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-17-3-1-2-15(10-17)19(23)21-11-18(22)14-6-4-13(5-7-14)16-8-9-24-12-16/h1-10,12,18,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLAFBLRZSKJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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